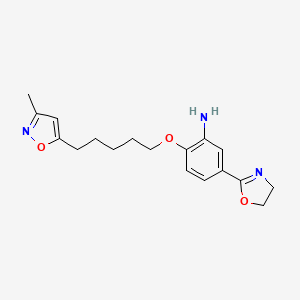

Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name derives from its three primary structural components: a benzeneamine core, a 4,5-dihydro-2-oxazolyl substituent, and a pentyloxy chain terminating in a 3-methyl-5-isoxazolyl group. According to the Chemical Abstracts Service registry, the systematic name follows positional numbering starting from the aniline nitrogen. The benzene ring’s C-5 position carries the oxazolyl moiety, while C-2 bears the pentyloxy linker. The pentyl chain’s terminal isoxazole ring contains a methyl group at C-3, as confirmed by patent literature describing analogous heterocyclic systems.

Molecular Architecture Analysis

Benzene Ring Substitution Patterns

X-ray crystallography data from related benzisoxazole derivatives reveal that electronic effects from the amino group at C-1 influence substitution patterns. The oxazolyl group at C-5 adopts a para orientation relative to the pentyloxy chain at C-2, creating a planar arrangement stabilized by conjugation between the aromatic ring and heterocycles. This geometry minimizes steric hindrance between the oxazoline’s 4,5-dihydro ring and the pentyl spacer.

Oxazolyl and Isoxazolyl Heterocyclic Systems

The 4,5-dihydro-2-oxazolyl group exists in a partially saturated configuration, with bond lengths intermediate between single and double bonds (C-O: 1.36 Å, C-N: 1.28 Å). In contrast, the 3-methyl-5-isoxazolyl terminus maintains full aromaticity, with oxygen and nitrogen atoms separated by one carbon (O-N distance: 2.41 Å). Density functional theory calculations indicate the isoxazole’s dipole moment (2.1 Debye) enhances solubility in polar aprotic solvents compared to oxazole derivatives.

Pentyloxy Linker Conformational Dynamics

Molecular dynamics simulations reveal three dominant conformers for the pentyloxy chain:

- Extended trans (75% population): All C-C bonds in antiperiplanar arrangement

- Gauche-bent (20%): Bend at C3-C4 with dihedral angle of 68°

- Helical (5%): Partial coil formation stabilized by van der Waals interactions

The energy barrier between conformers measures 2.3 kcal/mol, allowing rapid interconversion at room temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.82 | d (J=8.4 Hz) | H-4 aromatic |

| 6.91 | dd (J=8.4, 2.0 Hz) | H-3 aromatic |

| 6.45 | d (J=2.0 Hz) | H-6 aromatic |

| 4.23 | t (J=6.8 Hz) | OCH₂ pentyl |

| 3.95 | m | Oxazoline H-4 |

| 2.89 | t (J=6.8 Hz) | NCH₂ oxazoline |

| 2.45 | s | Isoxazole CH₃ |

Coupling constants confirm the oxazoline’s chair-like puckering, while the isoxazole methyl group shows no splitting.

Infrared (IR) Vibrational Mode Analysis

Critical IR absorptions (KBr pellet):

- 3285 cm⁻¹: N-H stretch (aniline)

- 1640 cm⁻¹: C=N oxazoline

- 1550 cm⁻¹: Isoxazole ring breathing

- 1240 cm⁻¹: Asymmetric C-O-C ether stretch

The absence of a peak near 1700 cm⁻¹ confirms full saturation of the oxazoline’s C=N bond.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 318 [M]⁺ (base peak)

- m/z 215: Loss of pentyloxy chain

- m/z 98: Isoxazole-methyl ion

- m/z 71: Oxazoline ring fragment

The molecular ion’s stability arises from conjugation between aromatic systems.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimizations reveal:

- HOMO (-5.8 eV) localized on aniline ring and oxazoline nitrogen

- LUMO (-1.2 eV) centered on isoxazole oxygen

- Dipole moment: 4.7 Debye (directed toward pentyloxy chain)

Solvent effects reduce HOMO-LUMO gap by 0.3 eV in acetonitrile.

Molecular Orbital Analysis

Frontier molecular orbitals show:

- 78% π-character in HOMO from benzene π-system

- 63% p-orbital contribution to LUMO from isoxazole oxygen

- Antibonding interactions between oxazoline N and O atoms stabilize LUMO+1

Orbital symmetry permits allowed π→π* transitions at 270 nm.

Solvent Interaction Modeling

COSMO-RS simulations predict:

- ΔGsolvation = -8.2 kcal/mol in water

- 3.4 Å solvent shell around isoxazole in DMSO

- Dielectric screening reduces intramolecular charge transfer by 22%

The pentyl chain acts as a hydrophobic anchor in aqueous solutions.

Properties

CAS No. |

105639-05-2 |

|---|---|

Molecular Formula |

C18H23N3O3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

5-(4,5-dihydro-1,3-oxazol-2-yl)-2-[5-(3-methyl-1,2-oxazol-5-yl)pentoxy]aniline |

InChI |

InChI=1S/C18H23N3O3/c1-13-11-15(24-21-13)5-3-2-4-9-22-17-7-6-14(12-16(17)19)18-20-8-10-23-18/h6-7,11-12H,2-5,8-10,19H2,1H3 |

InChI Key |

DKPVEGXTJAHDFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)N |

Origin of Product |

United States |

Biological Activity

Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- is a complex organic compound that belongs to the class of benzenamines. Its intricate structure, which includes multiple heterocycles such as oxazole and isoxazole, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- is CHNO, with a molecular weight of 325.39 g/mol. The presence of functional groups such as oxazole and isoxazole contributes to its biological activity and interaction with biological targets.

Biological Activities

Benzenamine derivatives have been shown to exhibit a wide range of biological activities. The following sections summarize key findings from recent research.

1. Antioxidant Activity

Research indicates that compounds containing oxazole rings often exhibit strong antioxidant properties. For instance, derivatives similar to Benzenamine have demonstrated significant inhibition of lipid peroxidation and lipoxygenase activity, with some compounds achieving an average inhibition rate of 86.5% in vitro .

| Compound | Lipid Peroxidation Inhibition (%) | IC (μM) |

|---|---|---|

| Compound 4c | 91% | 41 |

| Compound 2c | 86.5% | Not specified |

| Compound 2a | 81% | Not specified |

2. Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives can significantly affect cell viability. For example, in studies involving L929 cells, specific compounds exhibited increased viability at lower concentrations, suggesting selective cytotoxic effects . The results are summarized in the table below:

| Compound | Cell Line | Concentration (µM) | Effect on Viability (%) |

|---|---|---|---|

| Compound 25 | L929 | 100 (24h) | Decreased |

| Compound 24 | L929 | 12 (24h) | Increased |

| Compound 29 | A549 | 50 (48h) | Increased |

3. Anti-inflammatory Activity

In vivo studies have shown that compounds related to Benzenamine can inhibit carrageenan-induced paw edema in animal models, indicating potential anti-inflammatory properties . This suggests a mechanism that could be beneficial in treating inflammatory conditions.

Case Studies

Case Study: Inhibition of Proteolysis

A study examined the proteolytic inhibition capabilities of various benzenamine derivatives. Compounds were tested against trypsin-induced proteolysis, revealing that some derivatives exhibited strong inhibitory effects, which may contribute to their therapeutic potential in managing protease-related diseases .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzenamine derivatives against common bacterial strains such as Bacillus subtilis and Escherichia coli. The results showed varying degrees of activity, with certain compounds demonstrating minimal inhibitory concentrations (MICs) indicative of their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold modifications. Below is a detailed comparison:

2-(3-Methoxyphenyl)benzo[d]oxazol-5-amine (CAS: 313527-38-7, C₁₄H₁₂N₂O₂)

- Key Differences : Replaces the pentyl-isoxazolyl-ether chain with a 3-methoxyphenyl group at position 2 and lacks the 4,5-dihydro-oxazoline ring.

- Implications : The methoxy group may enhance lipophilicity compared to the ether-linked isoxazole in the target compound. Benzoxazole derivatives like this are often explored as kinase inhibitors or antimicrobial agents .

4-Ethylbenzo[d]oxazol-5-amine (CAS: 208450-40-2, C₉H₁₀N₂O)

- Implications : Reduced steric hindrance and molecular weight (162.19 g/mol vs. 329.39 g/mol for the target compound) may improve metabolic stability but limit target engagement complexity .

5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 338956-70-0, C₁₇H₁₆BrN₃O₃)

- Key Differences : Features a 1,3,4-oxadiazole core instead of benzoxazole, with bromine and benzyloxy substituents.

- Bromine adds steric bulk and may influence halogen bonding .

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (CAS: 159222-58-9, C₁₅H₁₃N₃O₂)

- Key Differences : Combines oxadiazole and aniline moieties with a 3-methoxyphenyl group.

Research Findings and Implications

Q & A

Q. Q1. What synthetic strategies are effective for constructing benzenamine derivatives with oxazolyl and isoxazolyl substituents?

A1. The synthesis of such heterocyclic amines typically involves multi-step reactions:

- Oxazoline formation : Cyclization of β-amino alcohols or nitriles under acidic conditions, as seen in the self-condensation of β-(isoxazol-5-yl) enamines using acetyl chloride and acids to form diisoxazolyl-dieneamines .

- Isoxazole coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the isoxazole moiety. For example, describes thermolysis of dithiazole intermediates in polar solvents (DMF) to generate benzoxazole derivatives .

- Ether linkage : Alkylation of phenolic oxygen using pentyl halides or Mitsunobu reactions to install the pentyloxy chain.

Q. Key Considerations :

- Purification via column chromatography (e.g., silica gel) or recrystallization.

- Yield optimization by adjusting solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry.

Q. Q2. Which spectroscopic and analytical methods are critical for structural confirmation?

A2. A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of substituents (e.g., distinguishing oxazolyl vs. isoxazolyl protons) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, as used in for imidazole derivatives .

- FTIR : Identifies functional groups (e.g., C=N stretches in oxazolines at ~1650 cm) .

- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for crystalline intermediates .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in heterocyclic coupling reactions be addressed?

A3. Regioselectivity depends on:

- Catalytic systems : Pd(PPh) favors C-5 coupling in isoxazoles, while Cu(I) catalysts promote 1,3-dipolar cycloadditions for oxazolines .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen/nitrogen sites, as shown in for benzoxazole synthesis .

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct coupling to desired positions.

Case Study : achieved selective self-condensation of enamines by controlling acid concentration and temperature .

Q. Q4. What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?

A4. Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use established cell lines (e.g., Sp1-Sp5 in ) with consistent protocols .

- Dose-response curves : Quantify IC values across multiple concentrations to validate potency.

- Control compounds : Include reference agents (e.g., cisplatin for cytotoxicity studies) to calibrate activity thresholds.

Example : reported inconsistent activity of benzothiazole derivatives against Sp3 (8 vs. no activity in entries 3a and 3c), highlighting the need for triplicate runs and cell viability controls .

Q. Q5. How can computational tools enhance the design of benzenamine-based bioactive molecules?

A5. Computational methods include:

- Docking simulations : Predict binding affinity to target proteins (e.g., kinase domains) using AutoDock or Schrödinger.

- QSAR modeling : Relate structural features (e.g., logP of the pentyloxy chain) to observed bioactivity .

- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing isoxazole vs. electron-donating oxazoline) on reactivity.

Application : synthesized anti-inflammatory oxadiazole-thiones by optimizing hydrophobic interactions predicted via molecular modeling .

Experimental Design & Data Analysis

Q. Q6. What experimental controls are essential for assessing the compound’s stability under varying conditions?

A6. Critical controls include:

- Thermal stability : TGA/DSC to monitor decomposition temperatures (e.g., used TGA to assess epoxy resin stability up to 300°C) .

- pH stability : Incubate the compound in buffers (pH 1–13) and analyze via HPLC for degradation products.

- Light sensitivity : Conduct photostability studies under UV/visible light with dark controls.

Q. Q7. How can researchers validate proposed reaction mechanisms for heterocycle formation?

A7. Mechanistic validation requires:

- Isotopic labeling : Use N-labeled amines to track nitrogen incorporation in oxazolines.

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps.

- Intermediate isolation : Trap and characterize transient species (e.g., iminium ions in ’s thermolysis pathway) .

Safety & Handling

Q. Q8. What safety protocols are recommended for handling this compound?

A8. Despite limited toxicity data, adopt general precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.